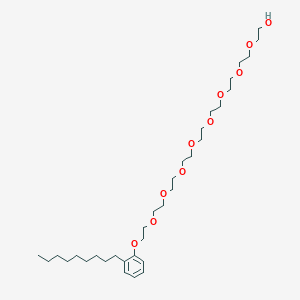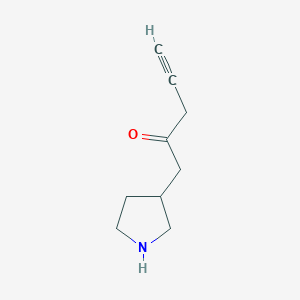
1-(Pyrrolidin-3-yl)pent-4-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-3-yl)pent-4-yn-2-one is a chemical compound characterized by the presence of a pyrrolidine ring attached to a pentynone chain
Méthodes De Préparation
The synthesis of 1-(Pyrrolidin-3-yl)pent-4-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a suitable alkyne precursor under specific reaction conditions. The process typically requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(Pyrrolidin-3-yl)pent-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring or the pentynone chain are replaced with other groups.
Applications De Recherche Scientifique
1-(Pyrrolidin-3-yl)pent-4-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-3-yl)pent-4-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-3-yl)pent-4-yn-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A related compound with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidin-2,5-dione: Another related compound with additional functional groups on the pyrrolidine ring.
Prolinol: A compound with a similar pyrrolidine ring but different substituents.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylpent-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-9(11)6-8-4-5-10-7-8/h1,8,10H,3-7H2 |
Clé InChI |
DWRYRTNZBOWKHK-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(=O)CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)

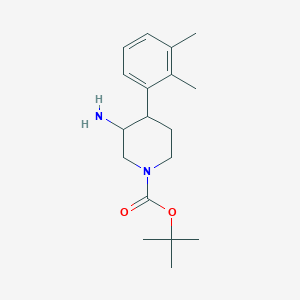
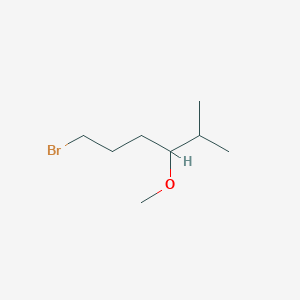

![4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13156702.png)
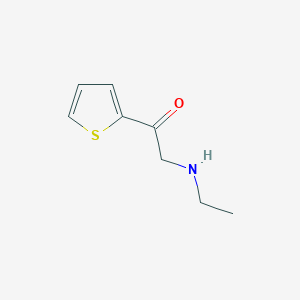
![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)
![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)


![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
